molecular formula C10H14ClNO3 B554929 L-Tyrosine methyl ester hydrochloride CAS No. 3417-91-2

L-Tyrosine methyl ester hydrochloride

Cat. No.: B554929
CAS No.: 3417-91-2
M. Wt: 231.67 g/mol
InChI Key: VXYFARNRGZWHTJ-FVGYRXGTSA-N
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Description

L-Tyrosine methyl ester hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a derivative of the amino acid L-tyrosine, where the carboxyl group is esterified with methanol and combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in biochemical research and pharmaceutical applications due to its stability and bioavailability .

Mechanism of Action

Target of Action

L-Tyrosine methyl ester hydrochloride is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized in cells from phenylalanine . It is a precursor of several important substances, including epinephrine, thyroid hormones, and melanin .

Mode of Action

It is known that tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters and hormones such as dopamine, norepinephrine, and epinephrine, which are involved in signal transmission in the nervous system . Tyrosine is also a precursor to the thyroid hormones thyroxine and triiodothyronine, which regulate metabolism .

Pharmacokinetics

It is known that tyrosine is absorbed in the small intestine and transported to the liver, where it can be used for protein synthesis or converted into other compounds .

Result of Action

The result of the action of this compound would depend on its specific targets and the pathways it affects. As a derivative of tyrosine, it could potentially influence the synthesis of neurotransmitters, hormones, and other tyrosine-derived compounds .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the presence of other amino acids could affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine methyl ester hydrochloride is typically synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosine methyl ester hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosine ethyl ester hydrochloride
  • L-Phenylalanine methyl ester hydrochloride
  • L-Tryptophan methyl ester hydrochloride

Uniqueness

L-Tyrosine methyl ester hydrochloride is unique due to its stability and relatively slow hydrolysis rate, making it an effective prodrug for sustained release of L-tyrosine. Compared to its ethyl and butyl ester counterparts, it offers better stability and bioavailability .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFARNRGZWHTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883973
Record name L-Tyrosine, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3417-91-2
Record name L-Tyrosine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3417-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.286
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Record name METHYL TYROSINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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